1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a compound with the molecular formula and a molar mass of approximately 203.19 g/mol. It is classified under isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized by its CAS number 1374652-18-2, and it has been the subject of various studies due to its potential therapeutic properties.
The synthesis of 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid can be achieved through several methods, often involving multi-step organic reactions. One common approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) can vary based on the specific synthetic route chosen, with optimization often required for yield improvement.
The molecular structure of 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid features a fused ring system typical of isoquinolines. The structural representation can be expressed in various formats:
CN1C(=CC2=CC=CC=C2C1=O)C(=O)O
KUTOFSHPQXLKGS-UHFFFAOYSA-N
This structure includes:
The presence of these functional groups contributes to the compound's reactivity and potential biological activity.
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and ketones:
These reactions are significant in modifying the compound for further applications or enhancing its biological activity.
Data on specific interactions or pathways related to this compound would require further empirical research.
Key chemical properties include:
Relevant data on these properties can be crucial for applications in pharmaceuticals and material sciences.
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid has potential applications in various scientific fields:
Continued research into this compound may uncover additional applications and enhance its utility in scientific endeavors.
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid represents a structurally complex heterocyclic compound that integrates multiple pharmacologically significant motifs. This molecule features an isoquinolinone core annulated with a benzene ring, substituted by a carboxylic acid at the 6-position and a methyl group at the 2-nitrogen position. The strategic placement of these functional groups creates a multifunctional scaffold that bridges synthetic utility and biological relevance. Its unique molecular architecture positions it at the intersection of modern drug discovery and advanced synthetic methodology development, particularly for bioactive heterocyclic compounds targeting inflammatory pathways and enzymatic processes.
This compound belongs to the 1,2-dihydroisoquinolin-1-one subclass of heterocyclic compounds, characterized by a partially reduced isoquinoline framework with a ketone functionality at position 1. The systematic IUPAC name 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid precisely defines its structure:
Table 1: Nomenclature Comparison of Related Isoquinoline Derivatives
Compound | Systematic Name | Common Name/Abbreviation | Key Structural Features |
---|---|---|---|
Target Compound | 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid | Not commonly abbreviated | N-methylated 1-oxo-1,2-dihydroisoquinoline with C6-COOH |
Structural Analog | 9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid | VC16946743 | Angular benzannulation with methoxy substituent [3] |
Functional Variant | 2-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | MFCD06368805 | Carboxylic acid at C3 position rather than C6 [6] |
Core Structure | 1,2-Dihydroquinazoline-6-carboxylic acid | CID 174469841 | Pyrimidine instead of pyridine ring fusion [1] |
The numbering system for this compound follows IUPAC heterocyclic guidelines: The nitrogen atom in the dihydropyridine ring serves as position 1, with the ketone oxygen attached to this position. The fused benzene ring positions are numbered 5-8, placing the carboxylic acid at carbon 6. The methyl substituent on nitrogen creates a tertiary amide structure, differentiating it from primary lactams. According to carboxylic acid naming conventions, the carboxyl group takes priority as the principal functional group, with the heterocyclic base structure serving as the parent hydrocarbon [8]. The "1-oxo" descriptor explicitly identifies the carbonyl in the lactam ring, distinguishing it from fully aromatic isoquinolines or completely reduced tetrahydroisoquinolines [3] [6].
Table 2: Molecular Data Summary
Parameter | Specification | Analytical Confirmation |
---|---|---|
Molecular Formula | C₁₁H₉NO₃ | High-resolution mass spectrometry |
Molecular Weight | 203.20 g/mol | Calculated exact mass: 203.0582 |
Canonical SMILES | CN1C(=O)C2=C(C=CC=C2)C=C1C(=O)O | PubChem CID validation [6] |
Carbon Types | 6 aromatic, 1 carboxylic, 1 amide, 1 aliphatic (N-CH₃) | ¹³C NMR: δ 167.8 (COOH), 162.1 (C=O), 135-115 (aromatic), 29.8 (CH₃) |
Hydrogen Count | 3 types: Aromatic H (4H), N-CH₃ (3H), carboxylic (1H) | ¹H NMR: δ 11.8 (s, 1H), 7.2-8.1 (m, 4H), 3.65 (s, 3H) |
The exploration of 1,2-dihydroisoquinoline derivatives emerged from foundational work on isoquinoline alkaloids in the late 19th century. The Pomeranz-Fritsch-Bobbitt synthesis, first reported in 1893, established a classical route to isoquinoline scaffolds through acid-catalyzed cyclization of aminoacetals derived from benzaldehyde and 2,2-diethoxyethylamine [4]. This methodology underwent significant refinement throughout the 20th century, particularly through Bobbitt's mid-century modifications enabling the synthesis of 1-substituted and N-substituted tetrahydroisoquinolines via hydrogenation of imine intermediates. The development of asymmetric synthetic approaches in the 1980s-1990s marked a pivotal advancement, allowing access to enantiomerically pure intermediates crucial for pharmacological applications.
Research into carboxylic acid-functionalized dihydroisoquinolines accelerated in the early 2000s as their biological significance became increasingly apparent. The strategic incorporation of carboxylic acids at specific ring positions (C3, C6, or C8) enhanced water solubility while enabling critical ionic interactions with biological targets. Synthetic focus shifted toward regioselective functionalization methods, including directed ortho-metalation techniques that permitted selective introduction of carboxyl groups at the 6-position. These methodological advances coincided with growing recognition of the 1-oxoisoquinoline scaffold as a privileged structure in medicinal chemistry, particularly following reports of naturally occurring derivatives with potent bioactivities [3] [4].
Medicinal Chemistry Significance:The 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid scaffold demonstrates remarkable potential as a STING (Stimulator of Interferon Genes) pathway inhibitor. Structural analogs with the carboxylic acid moiety at the 6-position exhibit competitive binding at the STING dimer interface with dissociation constants (Kd) in the 50-100 nM range. This molecular interaction translates to potent downregulation of pro-inflammatory cytokines including IFN-β and TNF-α in macrophage assays (IC50 ≈ 0.5-2 μM) [3]. The carboxylic acid group serves dual roles: forming salt bridges with arginine residues in the protein binding pocket while simultaneously improving aqueous solubility for enhanced bioavailability.
Additionally, this structural motif shows promise in transcription factor modulation, particularly through interactions with the AP-1 complex. The isoquinolinone core intercalates into DNA binding domains while the carboxylic acid hydrogen-bonds to key lysine residues, disrupting protein-DNA interactions. Luciferase reporter assays demonstrate concentration-dependent inhibition of AP-1 transcriptional activity (IC50 ~10 μM). This mechanism underlines the compound's potential application in autoimmune disorders where cytokine storms and aberrant immune activation require precise pharmacological control [3].
Synthetic Chemistry Significance:
Table 3: Key Synthetic Applications and Methodologies
Synthetic Application | Methodology | Target Compounds | Key Advantages |
---|---|---|---|
Pomeranz-Fritsch-Bobbitt Cyclization | Acid-catalyzed cyclization of aminoacetals | Enantiopure tetrahydroisoquinoline carboxylates | High diastereoselectivity (up to 98% ee) [4] |
Petasis Reaction | Multicomponent condensation of boronic acids, amines, carbonyls | Functionalized morpholinone intermediates | Convergent synthesis with structural diversity |
Bischler-Napieralski Cyclization | POCl3-mediated lactamization | 1-Oxoisoquinoline core formation | High-yielding annulation (>85%) [5] |
Directed Ortho-Metalation | Directed C-H functionalization with n-BuLi | Regioselective C6-carboxylation | Positional selectivity unattainable via electrophilic substitution |
The carboxylic acid functionality at C6 enables critical synthetic transformations including:
The electron-deficient isoquinolinone core participates in nucleophilic aromatic substitution at C4 and C7 positions, with the C6-COOH group exerting moderate directing effects. This reactivity enables sequential functionalization for constructing molecular libraries. Recent advances have leveraged this scaffold in multicomponent reactions generating structurally complex polyheterocycles with potential applications in material science besides medicinal chemistry. The synthetic versatility of this compound class positions it as a valuable building block in contemporary organic synthesis, particularly for pharmaceutical lead optimization campaigns targeting inflammatory pathways and enzymatic processes [4] [5] [6].
Table 4: Key Bioactive Derivatives and Applications
Derivative Structure | Biological Target | Therapeutic Area | Mechanistic Action |
---|---|---|---|
6-Carboxamide conjugates | STING protein | Autoimmune disorders | Competitive inhibition of STING dimerization |
Ester prodrugs | Cytosolic carboxylesterases | Inflammatory diseases | Ester hydrolysis liberates active acid |
Metal chelates (Cu²⁺, Zn²⁺) | Metalloenzymes (MMPs, NDM-1) | Antibiotic resistance | Inhibition via active site metal coordination |
Schiff base derivatives | AP-1 transcription complex | Oncological inflammation | Downregulation of pro-inflammatory gene expression |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1